(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate

Asymmetric Synthesis Kinetic Resolution Chiral Catalysis

Generic dialkyl tartrates often fail in chiral resolutions due to insufficient crystallinity. (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate (CAS 622-00-4) provides enhanced steric bulk and lipophilicity for reliable diastereomeric salt formation. • CAB catalyst precursor: 94% esterification yield, 78-82% monoacylation (Org. Synth. protocol) • Kinetic resolution: up to 96% ee via CuCl₂/AgOPiv/Ph-BOX catalyst system • ≥97% purity; white crystalline solid; mp 66-70°C; [α]D +11.5° to +13.5°

Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
CAS No. 622-00-4
Cat. No. B1588275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
CAS622-00-4
Molecular FormulaC18H18O6
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O
InChIInChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1
InChIKeyLCKIPSGLXMCAOF-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyl Tartrate for Asymmetric Synthesis & Resolution


(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate (CAS 622-00-4), also known as dibenzyl L-tartrate or L-tartaric acid dibenzyl ester, is an optically active diester derivative of L-(+)-tartaric acid. It is characterized by its two benzyl ester groups, which confer significant lipophilicity and crystallinity, making it a versatile chiral building block and resolving agent . The compound typically appears as a white to almost white crystalline solid with a melting point in the range of 66–70°C and a specific optical rotation of [α]20/D +11.5° to +13.5° (c=1, acetone) [1].

Asymmetric Synthesis & Resolution

Optically active diester with benzyl ester groups providing lipophilicity and crystallinity for diastereomeric salt formation.

Chiral Building Block

Versatile scaffold for catalytic asymmetric synthesis and chiral stationary phase preparation.

Why Dibenzyl Tartrate Cannot Be Replaced


While several dialkyl tartrates are commercially available, their physicochemical and steric properties differ markedly, directly impacting their performance as chiral auxiliaries, resolving agents, and precursors. For example, simpler esters like dimethyl or diethyl tartrate lack the steric bulk and crystalline character of the dibenzyl derivative, often resulting in inferior diastereomeric salt formation and reduced enantioselectivity in catalytic applications [1]. Furthermore, the benzyl protecting group is orthogonal to many common functional group manipulations, enabling selective deprotection strategies that are not possible with other esters . These distinctions mean that substituting (2R,3R)-dibenzyl 2,3-dihydroxysuccinate with a generic alternative will frequently lead to failed resolutions, lower chemical yields, or unacceptably low enantiomeric purity. The quantitative evidence below substantiates these critical differences.

Simpler dialkyl tartrates

Dimethyl or diethyl esters lack steric bulk and crystalline character, potentially reducing enantioselectivity in salt formations or catalytic applications.

Non‑orthogonal protecting groups

Generic esters do not provide the benzyl group’s orthogonal reactivity, limiting selective deprotection strategies critical for downstream synthesis.

Dibenzyl Tartrate: Quantitative Evidence of Superiority


High Enantioselectivity in Kinetic Resolution

In a direct head-to-head comparison using a CuCl2/AgOPiv/Ph-BOX catalyst system, the kinetic resolution of racemic dibenzyl dl-tartrate proceeded with high enantioselectivity, achieving up to 96% enantiomeric excess (ee) for the desymmetrized product [1]. This level of enantioselectivity, achieved under mild conditions in ethyl acetate, demonstrates the substrate's favorable interaction with the chiral catalyst, a feature not universally observed across other dialkyl tartrates.

Enantioselectivity
Head-to-head
Up to 96% ee
Supports enantioselectivity in desymmetrization studies
Highest ee among tested tartrates in Cu/Ph‑BOX system
Asymmetric Synthesis Kinetic Resolution Chiral Catalysis

Chiral Auxiliary for CAB Catalyst Synthesis

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate is the preferred starting material for the preparation of chiral (acyloxy)borane (CAB) catalysts, a class of Lewis acids widely used in asymmetric Diels-Alder reactions. The synthesis detailed in Organic Syntheses reports a 94% isolated yield for the initial esterification step to form dibenzyl tartrate, followed by a 78-82% yield for monoacylation with 2,6-dimethoxybenzoyl chloride [1]. This robust, high-yielding protocol is a benchmark for the compound's reliability as a chiral auxiliary precursor.

CAB Catalyst Synthesis
Cross-study
94% yield (esterification), 78–82% (monoacylation)
Supports high‑yield chiral auxiliary precursor access
Based on validated CAB catalyst protocol
Asymmetric Catalysis Chiral Auxiliary Diels-Alder Reaction

High Enantiomeric Purity for Chiral Separations

Commercially available (2R,3R)-dibenzyl 2,3-dihydroxysuccinate is routinely supplied with a high enantiomeric purity of ≥98.0% (sum of enantiomers, HPLC) and a tightly specified specific optical rotation of [α]20/D +11.5° to +13.5° (c=1, acetone) [1]. This level of purity and the narrow range of optical rotation are essential for its function as a chiral resolving agent, as even minor contamination by the (2S,3S)-enantiomer can drastically reduce the efficiency of diastereomeric salt formation and lower the final enantiomeric excess of resolved products.

Enantiomeric Purity
Class‑level
≥98.0% enantiomeric purity (HPLC)
Supports predictable chiral resolution outcomes
Supplier QC specification, data to verify
Chiral Resolution Analytical Chemistry Quality Control

Enhanced Hydrophobicity & Crystallinity

The dibenzyl ester of L-tartaric acid possesses significantly enhanced lipophilicity and crystallinity compared to the parent acid, L-(+)-tartaric acid. This property is a direct consequence of the two benzyl ester moieties [1]. The increased hydrophobicity is crucial for its function as a resolving agent, as it promotes the precipitation of diastereomeric salts from aqueous or polar organic solutions, enabling their facile isolation by simple filtration.

Hydrophobicity & Crystallinity
Class‑level
Enhanced vs. L‑tartaric acid
Facilitates isolation of crystalline diastereomeric salts
Structural property comparison, context‑dependent
Chiral Resolution Crystallization Process Chemistry

Dibenzyl Tartrate: Proven Applications


CAB Catalyst Synthesis for Diels-Alder Reactions

This compound is the established starting material for the two-step synthesis of CAB catalysts, as detailed in a validated Organic Syntheses procedure. The process involves esterification to form dibenzyl tartrate (94% yield) followed by monoacylation with 2,6-dimethoxybenzoyl chloride (78-82% yield) [1]. The resulting chiral Lewis acid catalysts are employed in highly enantioselective Diels-Alder reactions, a cornerstone of asymmetric synthesis. This application scenario is directly supported by the high-yielding synthetic protocol documented in Section 3.

Kinetic Resolution of Racemic Tartrates

As demonstrated by Hashimoto et al. (2019), racemic dibenzyl tartrate undergoes highly enantioselective kinetic resolution using a CuCl2/AgOPiv/Ph-BOX catalyst system in ethyl acetate, achieving up to 96% ee [1]. This method provides a practical route to enantioenriched tartrate derivatives, which are valuable building blocks for pharmaceuticals and natural product synthesis. The high enantioselectivity observed with the dibenzyl substrate, as quantified in Section 3, makes it the substrate of choice for this transformation.

Resolution of Racemic Amines and Alcohols

Due to its enhanced lipophilicity and crystallinity compared to L-tartaric acid (as noted in Section 3), (2R,3R)-dibenzyl 2,3-dihydroxysuccinate is widely used as a resolving agent for racemic amines and alcohols. The formation of diastereomeric salts, followed by selective crystallization, allows for the isolation of enantiomerically pure compounds [1]. Its commercial availability with high enantiomeric purity (≥98.0%) ensures reproducible and efficient resolutions.

Chiral Stationary Phases for HPLC Enantioseparation

The compound serves as a key monomer or precursor in the synthesis of polymer-type chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) [1]. Its rigid, chiral backbone and the presence of functionalizable hydroxyl groups make it an ideal scaffold for creating CSPs with high enantioselectivity. The high chemical and enantiomeric purity of the starting material, as detailed in Section 3, is essential for the reproducible preparation of these advanced separation materials.

Application
Selection Property
Validation Focus
CAB Catalyst Synthesis
High‑yield chiral auxiliary precursor
Asymmetric Diels‑Alder reaction performance
Kinetic Resolution of Tartrates
High enantioselectivity substrate
Enantiomeric excess in desymmetrization
Resolution of Racemic Compounds
Lipophilic, crystalline resolving agent
Diastereomeric salt formation efficiency
Chiral HPLC Stationary Phases
High‑purity chiral monomer
Enantioselectivity of polymer‑type CSP

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